

# An In-depth Technical Guide to 2,5-Diiodopyrazine: Chemical Properties and Structure

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## Compound of Interest

Compound Name: **2,5-Diiodopyrazine**

Cat. No.: **B123192**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2,5-diiodopyrazine**. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential applications of this compound as a building block in organic synthesis and medicinal chemistry.

## Chemical and Physical Properties

**2,5-Diiodopyrazine** is a dihalo-substituted pyrazine derivative. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>2</sub> I <sub>2</sub> N <sub>2</sub>	--INVALID-LINK--[1]
Molecular Weight	331.88 g/mol	--INVALID-LINK--[1]
Melting Point	141 °C	Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine[2]
Boiling Point	Not available	
Solubility	Not available	
Appearance	Yellow powder	Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine[2]
InChI	InChI=1S/C4H2I2N2/c5-3-1-7-4(6)2-8-3/h1-2H	--INVALID-LINK--[1]
SMILES	C1=C(N=CC(=N1)I)I	--INVALID-LINK--[1]
CAS Number	1093418-77-9	--INVALID-LINK--[1]

## Molecular Structure

Detailed crystallographic data for **2,5-diiodopyrazine** is not readily available in the published literature. However, the structure of the parent pyrazine molecule has been determined. The introduction of two iodine atoms at the 2 and 5 positions is expected to influence the bond lengths and angles of the pyrazine ring due to steric and electronic effects.

Reference Structure: Pyrazine

Bond/Angle	Value
C-N Bond Length	~1.334 Å
C-C Bond Length	~1.378 Å
C-H Bond Length	~1.050 Å

Note: These values are for the parent pyrazine molecule and are provided as a reference.

## Spectroscopic Data

The following spectroscopic data has been reported for **2,5-diiodopyrazine**:

Spectrum Type	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 8.63 (s, 2H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 116.6 (C2 and C5), 154.1 (C3 and C6)
IR (ATR)	ν 3048, 1431, 1421, 1384, 1267, 1121, 1104, 1004, 886 cm <sup>-1</sup>
**HRMS (calcd for C <sub>4</sub> H <sub>2</sub> I <sub>2</sub> N <sub>2</sub> ) **	331.8307
HRMS (found)	331.8297

Source: Synthesis of **2,5-Diiodopyrazine** by Deprotonative Dimetalation of Pyrazine[2]

## Experimental Protocols

### 4.1. Synthesis of **2,5-Diiodopyrazine**

The following protocol is based on the deproto-metalation of pyrazine.

Reagents:

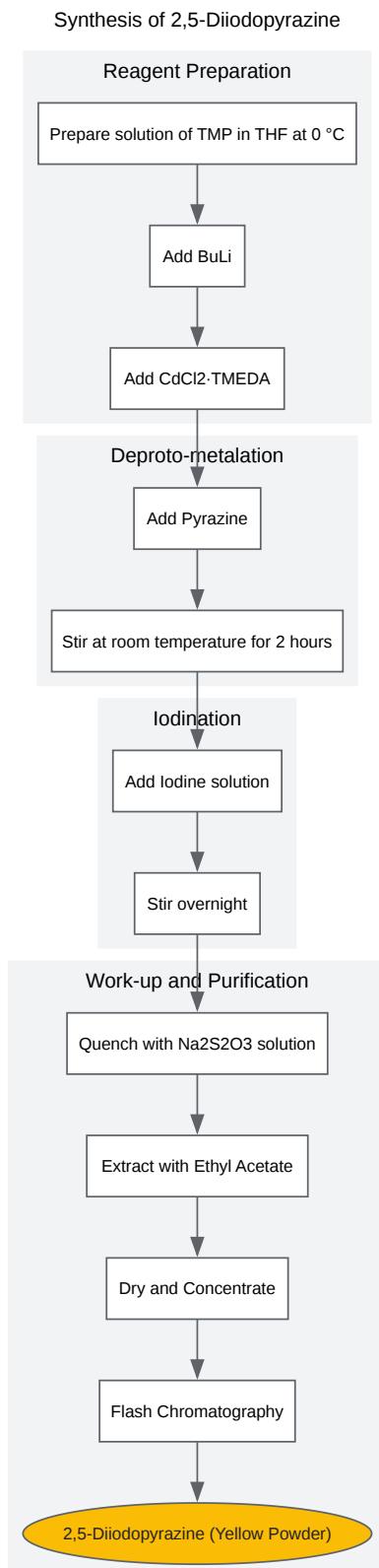
- 2,2,6,6-tetramethylpiperidine (TMP)
- n-Butyllithium (BuLi) in hexanes

- $\text{CdCl}_2 \cdot \text{TMEDA}$
- Pyrazine
- Iodine ( $\text{I}_2$ )
- Tetrahydrofuran (THF)
- Saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  solution
- Ethyl acetate ( $\text{AcOEt}$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Heptane
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )

Procedure:

- To a stirred, cooled ( $0^\circ\text{C}$ ) solution of 2,2,6,6-tetramethylpiperidine (13 mL, 75 mmol) in THF (25 mL), successively add  $\text{BuLi}$  (1.6 M in hexanes, 75 mmol) and  $\text{CdCl}_2 \cdot \text{TMEDA}$  (7.5 g, 25 mmol).
- Stir the mixture for 15 minutes at  $0^\circ\text{C}$  before the introduction of pyrazine (2.0 g, 25 mmol).
- After 2 hours at room temperature, add a solution of  $\text{I}_2$  (14 g, 75 mmol) in THF (25 mL).
- Stir the mixture overnight before the addition of a saturated aqueous solution of  $\text{Na}_2\text{S}_2\text{O}_3$  (40 mL) and extraction with  $\text{AcOEt}$  (3 x 40 mL).
- Combine the organic layers, dry over  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel (eluent: heptane/ $\text{CH}_2\text{Cl}_2$  100/0 to 80/20) to give 3.3 g (40%) of **2,5-Diiodopyrazine** as a yellow powder.[\[2\]](#)

Workflow for the Synthesis of **2,5-Diiodopyrazine**

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Caption: Workflow for the synthesis of **2,5-diodopyrazine**.

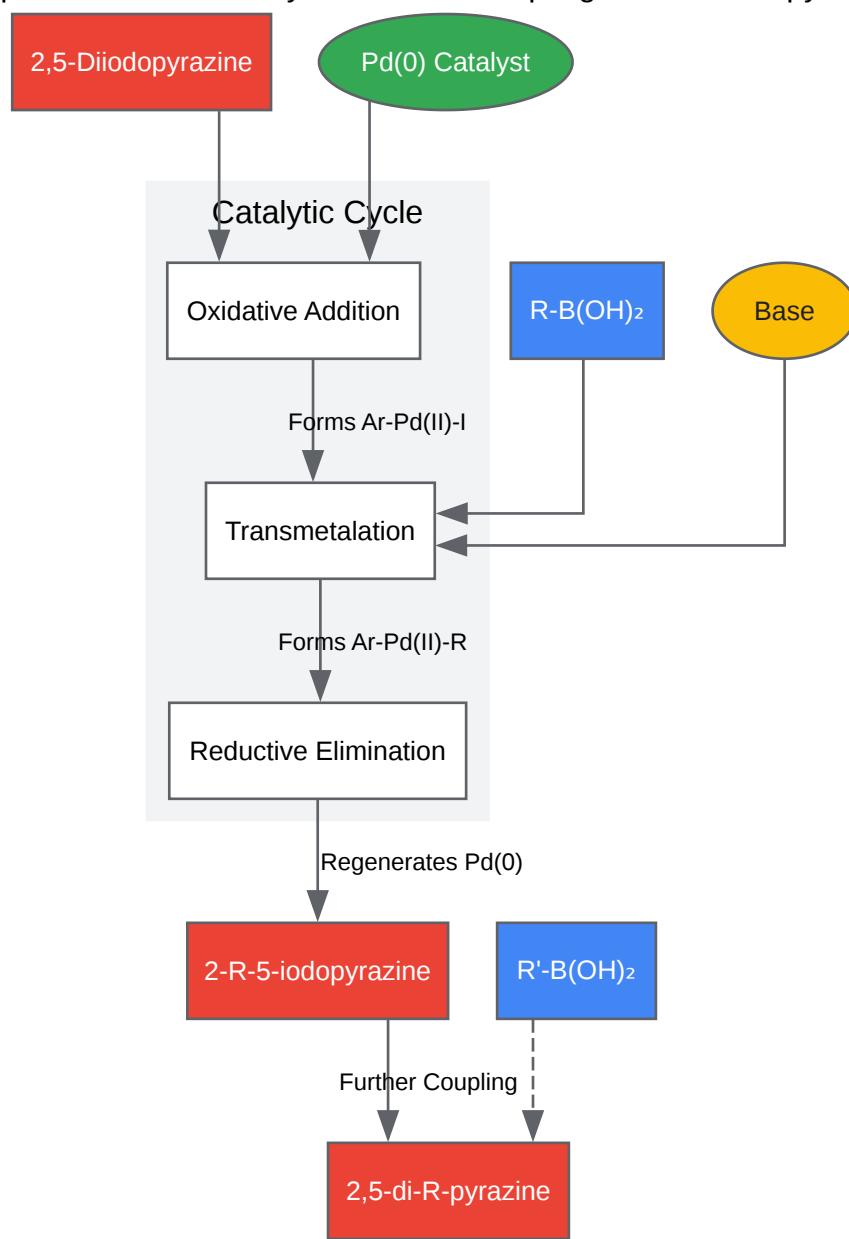
## Reactivity and Potential Applications

**2,5-Diiodopyrazine** serves as a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bonds. These positions are susceptible to various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This makes it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

One of the key reactions of **2,5-diiodopyrazine** is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of substituted pyrazine derivatives.

Hypothetical Suzuki-Miyaura Cross-Coupling Reaction Pathway

## Hypothetical Suzuki-Miyaura Cross-Coupling of 2,5-Diiodopyrazine

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Caption: Hypothetical Suzuki-Miyaura cross-coupling reaction pathway.

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## References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
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